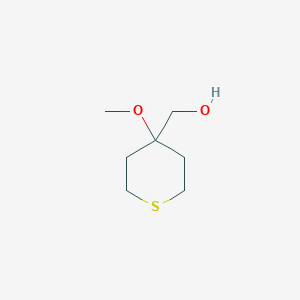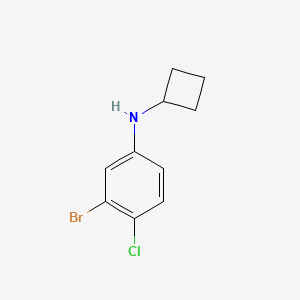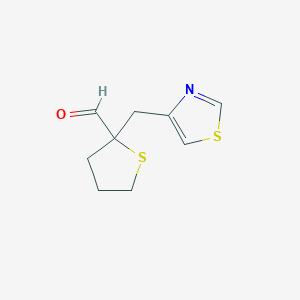
(4-Methoxythian-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxythian-4-yl)methanol is a chemical compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.25 g/mol . It is characterized by the presence of a methoxy group attached to a thian-4-yl ring, which is further connected to a methanol group. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythian-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxythiophenol with formaldehyde in the presence of a base to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxythian-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or ether derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxythian-4-yl aldehyde or 4-methoxythian-4-yl carboxylic acid.
Reduction: Formation of 4-methoxythian-4-yl thiol or 4-methoxythian-4-yl ether.
Substitution: Formation of various substituted thian-4-yl derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxythian-4-yl)methanol has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (4-Methoxythian-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, which contribute to its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxythiophenol: Similar structure but lacks the methanol group.
4-Methoxythian-4-yl acetate: Similar structure but has an acetate group instead of a methanol group.
4-Methoxythian-4-yl chloride: Similar structure but has a chloride group instead of a methanol group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H14O2S |
|---|---|
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
(4-methoxythian-4-yl)methanol |
InChI |
InChI=1S/C7H14O2S/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 |
Clave InChI |
BXMWVAPOVYFIRH-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCSCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)




![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)

![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
